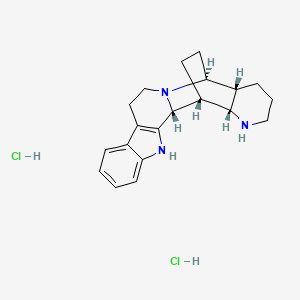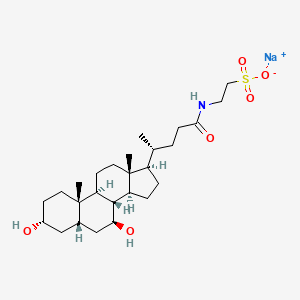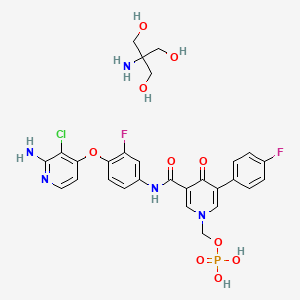
SCR-1481B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
SCR-1481B1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor kinase inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2 in cancer progression and metastasis.
Medicine: Investigated for its potential therapeutic applications in treating cancers that are dependent on the activation of the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mécanisme D'action
SCR-1481B1 exerts its effects by inhibiting the activity of the hepatocyte growth factor receptor and the vascular endothelial growth factor receptor 2. These receptors are involved in key signaling pathways that regulate cell growth, survival, and angiogenesis. By blocking the activity of these receptors, this compound can disrupt the signaling pathways that promote cancer cell proliferation and metastasis .
Orientations Futures
The main challenges facing the development of HGF/c-MET-targeted agents for cancer treatment include the discovery of rationally designed anticancer drugs and combination strategies, as well as the validation of predictive biomarkers . The role of aberrant hepatocyte growth factor receptor (c-MET, also known as tyrosine-protein kinase MET)/hepatocyte growth factor (HGF) signaling in cancer progression and invasion has been extensively studied .
Analyse Biochimique
Biochemical Properties
c-Met Inhibitor 2 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase. This interaction prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. The compound has shown high selectivity and potency in inhibiting both wild-type and mutant forms of c-Met . In biochemical assays, c-Met Inhibitor 2 interacts with key residues in the c-Met active site, including Phe1223 and Tyr1159, which are involved in pi-pi interactions, and Met1160, which forms hydrogen bonds .
Cellular Effects
c-Met Inhibitor 2 has demonstrated significant effects on various cell types, particularly cancer cells. By inhibiting c-Met, the compound disrupts the HGF/c-Met signaling axis, leading to reduced cell proliferation, increased apoptosis, and decreased angiogenesis . The inhibitor also affects several key signaling pathways, including PI3K/AKT, Ras/MAPK, and JAK/STAT, which are crucial for cell survival and proliferation . Additionally, c-Met Inhibitor 2 has been shown to modulate gene expression and cellular metabolism, further contributing to its anti-tumor effects .
Molecular Mechanism
At the molecular level, c-Met Inhibitor 2 exerts its effects by binding to the ATP-binding site of c-Met, thereby preventing its phosphorylation and activation . This inhibition blocks the downstream signaling pathways that are essential for tumor cell growth and survival. The compound’s high affinity for c-Met is attributed to its interactions with specific amino acid residues in the kinase domain, including hydrogen bonds with Met1160 and pi-pi interactions with Phe1223 and Tyr1159 . These interactions stabilize the inhibitor within the active site, ensuring effective inhibition of c-Met activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of c-Met Inhibitor 2 have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to c-Met Inhibitor 2 can lead to sustained inhibition of c-Met signaling and long-term suppression of tumor growth .
Dosage Effects in Animal Models
The effects of c-Met Inhibitor 2 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .
Metabolic Pathways
c-Met Inhibitor 2 is involved in several metabolic pathways, primarily through its interaction with c-Met and downstream signaling molecules . The inhibition of c-Met affects various metabolic processes, including glucose uptake and lactate production, which are critical for tumor cell metabolism . Additionally, the compound may influence the activity of enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, c-Met Inhibitor 2 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, c-Met Inhibitor 2 accumulates in specific compartments, where it exerts its inhibitory effects on c-Met . The distribution of the compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of c-Met Inhibitor 2 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met and other signaling molecules . Targeting signals and post-translational modifications may direct c-Met Inhibitor 2 to specific cellular compartments, enhancing its inhibitory effects . Additionally, the localization of the compound within subcellular organelles may influence its stability and degradation .
Méthodes De Préparation
La synthèse du SCR-1481B1 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage subséquentLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques comme le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .
Les méthodes de production industrielle du this compound peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le composé est généralement purifié par des techniques de cristallisation ou de chromatographie pour obtenir la qualité souhaitée à des fins de recherche et de développement .
Analyse Des Réactions Chimiques
SCR-1481B1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases réceptrices et ses effets sur les voies de signalisation cellulaire.
Biologie : Employé en recherche pour comprendre le rôle du récepteur du facteur de croissance des hépatocytes et du récepteur du facteur de croissance endothélial vasculaire 2 dans la progression du cancer et les métastases.
Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement des cancers qui dépendent de l'activation du récepteur du facteur de croissance des hépatocytes et du récepteur du facteur de croissance endothélial vasculaire 2.
Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte et le développement de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité du récepteur du facteur de croissance des hépatocytes et du récepteur du facteur de croissance endothélial vasculaire 2. Ces récepteurs sont impliqués dans des voies de signalisation clés qui régulent la croissance, la survie et l'angiogenèse cellulaires. En bloquant l'activité de ces récepteurs, this compound peut perturber les voies de signalisation qui favorisent la prolifération et les métastases des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
SCR-1481B1 est unique par sa double inhibition à la fois du récepteur du facteur de croissance des hépatocytes et du récepteur du facteur de croissance endothélial vasculaire 2. Les composés similaires comprennent :
Régorafénib : Inhibe plusieurs tyrosine kinases réceptrices, y compris le récepteur du facteur de croissance endothélial vasculaire.
Sorafénib : Cible le récepteur du facteur de croissance endothélial vasculaire et d'autres tyrosine kinases réceptrices.
Dovitinib : Inhibe le récepteur du facteur de croissance des fibroblastes et le récepteur du facteur de croissance endothélial vasculaire
Ces composés partagent certaines similitudes avec this compound en termes de leurs effets inhibiteurs sur les tyrosine kinases réceptrices, mais le double ciblage de this compound du récepteur du facteur de croissance des hépatocytes et du récepteur du facteur de croissance endothélial vasculaire 2 le distingue des autres.
Propriétés
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZXWUASKHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N5O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PF-04217903 a promising c-Met inhibitor compared to earlier attempts?
A1: PF-04217903 distinguishes itself through its exquisite selectivity for c-Met and impressive potency. Initial attempts to develop c-Met inhibitors often faced challenges with low kinase selectivity, leading to undesirable off-target effects [, ]. PF-04217903 was specifically designed using structure-based drug design, starting from an oxindole hydrazide scaffold that demonstrated exceptional selectivity. This approach resulted in a compound with significantly improved selectivity for c-Met compared to other kinases, including VEGFR-2 and IGF-1R, which are often targeted by similar inhibitors [, ]. This enhanced selectivity is crucial for minimizing potential side effects and improving the drug's safety profile.
Q2: How does PF-04217903 interact with the c-Met kinase domain?
A2: While the research primarily focuses on PF-04217903, insights into its binding mode can be drawn from the study of related compound 10, an oxindole hydrazide c-Met inhibitor. Compound 10 was co-crystallized with the non-phosphorylated c-Met kinase domain, revealing a unique binding interaction []. This unique interaction likely contributes to the high selectivity observed with this class of inhibitors. Although the exact binding mode of PF-04217903 is not explicitly described, its structural similarity to compound 10 suggests a similar interaction with the c-Met kinase domain.
Q3: What preclinical data supports the potential of PF-04217903 as an anticancer therapeutic?
A3: Preclinical studies demonstrated that PF-04217903 effectively inhibited the growth of c-Met-dependent tumors []. The compound displayed favorable pharmacokinetic properties following oral administration, indicating good absorption and distribution within the body []. Moreover, PF-04217903 exhibited an acceptable safety profile in preclinical models, paving the way for its advancement into clinical trials [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

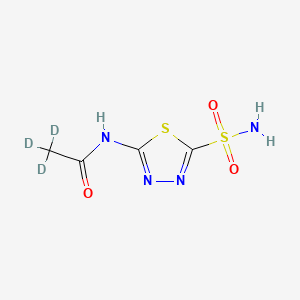
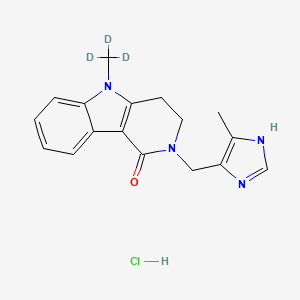
![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)




